N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring with a cyano group, and a cyclopropanecarboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and cyano groups, and finally the cyclopropanecarboxamide moiety. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or through the reduction of pyridine derivatives.
Pyridine Derivative Formation: The pyridine ring with the cyano group can be synthesized through various methods, such as the reaction of 2-chloropyridine with potassium cyanide.
Cyclopropanecarboxamide Introduction: The cyclopropanecarboxamide moiety can be introduced through the reaction of the piperidine derivative with cyclopropanecarboxylic acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine group.
Substitution: Substitution reactions can introduce different substituents on the pyridine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Amines or other reduced forms of the cyano group.
Substitution Products: Compounds with different substituents on the pyridine or piperidine rings.
Scientific Research Applications
N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the production of advanced materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors, enzymes, or other biological targets, leading to various biological responses. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Cyclopropylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride: A related compound with a similar structure but different substituents.
Uniqueness: N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c16-9-11-1-4-14(17-10-11)19-7-5-13(6-8-19)18-15(20)12-2-3-12/h1,4,10,12-13H,2-3,5-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOARBDIUUBHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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